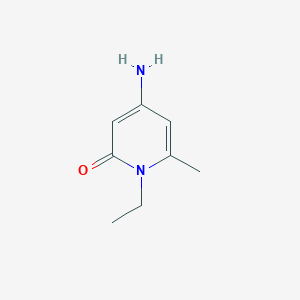
5-(2-Chloro-5-nitrophenyl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Chloro-5-nitrophenyl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloro-5-nitrophenyl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of a hydrazide with a carboxylic acid derivative under dehydrating conditions. For example, the reaction of 2-chloro-5-nitrobenzohydrazide with 2-methoxybenzoic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) can yield the desired oxadiazole.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.
Reduction: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution.
Substitution: The methoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Amino derivatives: Formed from the reduction of the nitro group.
Substituted derivatives: Formed from nucleophilic substitution of the chloro group.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 5-(2-Chloro-5-nitrophenyl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors to exert its biological effects. The presence of the nitro group suggests potential interactions with cellular redox systems, while the chloro and methoxy groups may influence its binding affinity to target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(2-Chloro-5-nitrophenyl)-1,2,4-oxadiazole: Lacks the methoxy group, which may affect its biological activity.
3-(2-Methoxyphenyl)-1,2,4-oxadiazole: Lacks the chloro and nitro groups, which may influence its reactivity and applications.
5-(2-Nitrophenyl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole: Lacks the chloro group, which may alter its chemical properties.
Uniqueness
The combination of chloro, nitro, and methoxy groups in 5-(2-Chloro-5-nitrophenyl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole makes it unique in terms of its chemical reactivity and potential applications. These functional groups can influence its interactions with biological targets and its suitability for various industrial applications.
Propriétés
Formule moléculaire |
C15H10ClN3O4 |
|---|---|
Poids moléculaire |
331.71 g/mol |
Nom IUPAC |
5-(2-chloro-5-nitrophenyl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C15H10ClN3O4/c1-22-13-5-3-2-4-10(13)14-17-15(23-18-14)11-8-9(19(20)21)6-7-12(11)16/h2-8H,1H3 |
Clé InChI |
DUVIVRHJYQVMOG-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1C2=NOC(=N2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Methyl 3-(5,7-dichloro-1H-benzo[d]imidazol-2-yl)benzoate](/img/structure/B11817336.png)




![Methyl 6-hydroxybenzo[B]thiophene-3-carboxylate](/img/structure/B11817356.png)




